molecular formula C10H18O2 B13672333 1-Methyl-6-oxaspiro[4.5]decan-9-ol

1-Methyl-6-oxaspiro[4.5]decan-9-ol

Cat. No.: B13672333
M. Wt: 170.25 g/mol
InChI Key: YQTOMKOFFOWRNU-UHFFFAOYSA-N
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Description

1-Methyl-6-oxaspiro[45]decan-9-ol is a chemical compound with the molecular formula C10H18O2 It is a spiro compound, meaning it contains a unique bicyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-6-oxaspiro[4.5]decan-9-ol can be synthesized through a variety of methods. One common approach involves the Prins reaction, where an aldehyde reacts with an alkene in the presence of an acid catalyst to form the spirocyclic structure . Another method involves the stereoselective synthesis from d-glucose, which provides a controlled route to the desired spiroacetal structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-6-oxaspiro[4.5]decan-9-ol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 1-Methyl-6-oxaspiro[4.5]decan-9-ol involves its interaction with specific molecular targets and pathways. For example, it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

4-methyl-6-oxaspiro[4.5]decan-9-ol

InChI

InChI=1S/C10H18O2/c1-8-3-2-5-10(8)7-9(11)4-6-12-10/h8-9,11H,2-7H2,1H3

InChI Key

YQTOMKOFFOWRNU-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC12CC(CCO2)O

Origin of Product

United States

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